An In-Depth Technical Guide to the Chemical Structure of Delta-16-dehydroadynerigenin beta-D-digitaloside
An In-Depth Technical Guide to the Chemical Structure of Delta-16-dehydroadynerigenin beta-D-digitaloside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-16-dehydroadynerigenin beta-D-digitaloside is a complex cardiac glycoside, a class of naturally occurring compounds that have profound effects on heart muscle function.[1] Found within the tissues of Nerium oleander, a plant known for both its therapeutic and toxic properties, this specific glycoside represents a fascinating subject for chemical and pharmacological investigation.[2][3] This guide provides a comprehensive technical overview of the chemical structure of delta-16-dehydroadynerigenin beta-D-digitaloside, detailing its constituent parts, predicted spectroscopic characteristics, and the methodologies for its isolation and characterization. Understanding the precise molecular architecture of this compound is paramount for elucidating its mechanism of action and exploring its potential in drug discovery.
Molecular Architecture: A Union of Steroid and Sugar
The structure of delta-16-dehydroadynerigenin beta-D-digitaloside is a conjugate of a steroidal aglycone, delta-16-dehydroadynerigenin, and a deoxy sugar, beta-D-digitalose. This glycosidic linkage is a hallmark of cardiac glycosides and is crucial for their biological activity.
The Aglycone: Delta-16-dehydroadynerigenin
The aglycone portion, delta-16-dehydroadynerigenin, is a cardenolide, a type of steroid characterized by a five-membered unsaturated butyrolactone ring attached at the C-17 position.[1] The name itself provides key structural clues:
-
Adynerigenin: This base name refers to a specific steroid skeleton.
-
Delta-16-dehydro: This indicates the presence of a double bond at the C-16 position of the steroid nucleus. This unsaturation in the D-ring is a significant feature that influences the molecule's conformation and biological properties.
The core steroid nucleus consists of four fused rings (A, B, C, and D) with a specific stereochemistry that is critical for its interaction with its biological target, the Na+/K+-ATPase pump.[4]
The Glycone: Beta-D-digitaloside
The sugar moiety attached to the aglycone is beta-D-digitalose. Digitalose is a 6-deoxy-3-O-methyl-D-galactose.[5] The "beta" configuration refers to the stereochemistry of the anomeric carbon (C-1 of the sugar) involved in the glycosidic bond with the aglycone. This linkage typically occurs at the C-3 position of the steroid.[6] The specific sugar attached to the aglycone plays a significant role in the pharmacokinetic properties of the cardiac glycoside, including its solubility, absorption, and distribution in the body.
The complete chemical structure can therefore be depicted as the adynerigenin steroid core with a double bond at C-16, linked at the C-3 hydroxyl group to a beta-D-digitalose sugar. Based on the molecular formula of the closely related adynerigenin 3-O-beta-D-diginoside (C30H44O7), the molecular formula for delta-16-dehydroadynerigenin beta-D-digitaloside can be deduced.[7]
| Property | Predicted Value |
| Molecular Formula | C30H42O7 |
| Molecular Weight | 514.65 g/mol |
Spectroscopic Elucidation: Unveiling the Structure
The definitive confirmation of the chemical structure of delta-16-dehydroadynerigenin beta-D-digitaloside relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
The proton NMR spectrum is expected to show a series of characteristic signals:
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Steroidal Protons: A complex region of overlapping multiplets in the upfield region (δ 0.8-2.5 ppm) corresponding to the numerous protons of the steroid nucleus.
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Olefinic Protons: A key signal in the downfield region (δ 5.5-6.0 ppm) is anticipated for the vinylic proton at C-16, deshielded by the adjacent double bond.[8] Another characteristic signal for the proton on the unsaturated lactone ring (C-22) is expected around δ 5.8-6.0 ppm.[9]
-
Anomeric Proton: The proton at the anomeric carbon (C-1') of the beta-D-digitalose sugar is expected to appear as a doublet in the region of δ 4.5-5.0 ppm, with a coupling constant indicative of a beta-glycosidic linkage.
-
Sugar Protons: Other protons of the digitalose moiety will resonate in the δ 3.0-4.5 ppm range.
-
Methyl Protons: Sharp singlets for the two angular methyl groups of the steroid (C-18 and C-19) and the methyl group of the digitalose sugar will be observed in the upfield region.
The carbon NMR spectrum will provide complementary information:
-
Carbonyl Carbon: A signal in the highly downfield region (δ 170-180 ppm) corresponding to the carbonyl carbon (C-23) of the lactone ring.
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Olefinic Carbons: Signals for the double bond carbons at C-16 and C-17, as well as C-20 and C-22 of the lactone ring, will appear in the δ 110-160 ppm region.
-
Anomeric Carbon: The anomeric carbon (C-1') of the sugar will resonate around δ 95-105 ppm.
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Steroidal and Sugar Carbons: The remaining carbons of the steroid and sugar moieties will appear in the upfield region (δ 10-90 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the structure. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]+ or a sodium adduct [M+Na]+ would be observed, confirming the molecular weight.
Tandem mass spectrometry (MS/MS) of the parent ion would reveal characteristic fragmentation patterns. A key fragmentation would be the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the aglycone (delta-16-dehydroadynerigenin) and a neutral loss of the digitalose sugar. Further fragmentation of the aglycone would involve losses of water and parts of the lactone ring, which are diagnostic for cardenolides.[10] The fragmentation of the sugar moiety would yield characteristic product ions for β-D-digitalose, such as m/z 161, 143, 129, and 87.[10]
Isolation and Characterization Workflow
The isolation and purification of delta-16-dehydroadynerigenin beta-D-digitaloside from its natural source, Nerium oleander, is a multi-step process requiring careful chromatographic techniques.
Experimental Protocol: Isolation and Purification
-
Extraction: Dried and powdered plant material (e.g., leaves) is extracted with a suitable solvent, typically a hydroalcoholic solution (e.g., 70% ethanol), to efficiently extract the cardiac glycosides.[9]
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between water and a series of organic solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol). The cardiac glycosides are expected to be enriched in the more polar fractions (ethyl acetate and butanol).
-
Chromatographic Separation: The enriched fractions are then subjected to a series of chromatographic techniques for purification.
-
Column Chromatography: Initial separation is often performed on a silica gel or Sephadex LH-20 column.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is achieved using reversed-phase HPLC (e.g., C18 column) with a gradient elution system, typically a mixture of water and acetonitrile or methanol.
-
Characterization Workflow Diagram
Caption: Workflow for the isolation and structural elucidation of delta-16-dehydroadynerigenin beta-D-digitaloside.
Biological Significance and Future Perspectives
Cardiac glycosides, including those from Nerium oleander, have a long history of use in the treatment of heart failure.[1] Their mechanism of action involves the inhibition of the Na+/K+-ATPase, leading to an increase in intracellular calcium concentration and consequently, enhanced cardiac contractility. However, their narrow therapeutic index and potential for toxicity necessitate a thorough understanding of their structure-activity relationships.[11]
The presence of the delta-16 double bond in the aglycone of delta-16-dehydroadynerigenin beta-D-digitaloside is a structural feature that may modulate its binding affinity to the Na+/K+-ATPase and its overall pharmacological profile. Further research into the synthesis of this and related compounds, coupled with detailed biological evaluation, could lead to the development of novel cardiac glycosides with improved therapeutic properties and reduced toxicity. The in-depth structural knowledge presented in this guide serves as a foundational resource for such future endeavors in medicinal chemistry and drug development.
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